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Compound of Interest

Compound Name: 2-Pyrimidinepropanamide

CAS No.: 857412-35-2

Cat. No.: B8184598 Get Quote

Executive Summary
2-Pyrimidinepropanamide is a "privileged scaffold" intermediate used to install the pyrimidine

moiety—a cornerstone of modern pharmacophores—into complex drug candidates.[1] Unlike

simple pyrimidine halides, this propanamide derivative provides a pre-functionalized three-

carbon linker, enabling rapid access to pyrimidine-based acids, amines, and aldehydes without

harsh conditions.[2]

Its primary utility lies in the development of Kinase Inhibitors (e.g., JAK, BTK targets) and

GPCR modulators, where the pyrimidine ring acts as a bioisostere for phenyl rings to improve

solubility and metabolic stability.
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Property Specification

IUPAC Name 3-(Pyrimidin-2-yl)propanamide

Common Name 2-Pyrimidinepropanamide

CAS Number 2444-36-2

Molecular Formula C₇H₉N₃O

Molecular Weight 151.17 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Water; Sparingly

soluble in DCM

Key Functionality
Primary Amide (hydrolyzable), Pyrimidine N-

atoms (H-bond acceptors)

Strategic Applications in Drug Design
A. The "Linker" Strategy in Kinase Inhibitors
In kinase inhibitor design, the 2-pyrimidinepropanamide scaffold serves as a robust linker.

The amide group functions as a "masked" functional handle that can be transformed late-stage,

allowing libraries of compounds to be generated from a single precursor.[1][2]

Hydrolysis → Carboxylic Acid: Precursor for PROTAC linkers or further amide coupling.[1]

Hofmann Rearrangement → Ethylamine: Generates a primary amine with a 2-carbon spacer,

a common motif in biogenic amine mimics.[1][2]

Dehydration → Nitrile: Creates 3-(pyrimidin-2-yl)propanenitrile, a precursor for tetrazoles.[1]

[2]

B. Downstream Transformation Pathways
The following diagram illustrates the divergent synthesis potential of 2-
Pyrimidinepropanamide.
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Figure 1: Divergent synthetic pathways from the 2-Pyrimidinepropanamide scaffold.

Detailed Protocol: Synthesis & Purification
Note: While commercially available, in-house synthesis via Heck Coupling is preferred for

isotopically labeled studies or derivative generation.[2]

Protocol 1: Palladium-Catalyzed Synthesis (Heck
Coupling)
This method utilizes the Heck reaction to couple 2-chloropyrimidine with acrylamide, followed

by hydrogenation.[1][2] This route avoids the use of unstable pyrimidine-lithium species.[1]

Reagents:

2-Chloropyrimidine (1.0 eq)[1][2]

Acrylamide (1.2 eq)[1]

Pd(OAc)₂ (0.05 eq)[1]

Triphenylphosphine (PPh₃) (0.1 eq)[1]
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Triethylamine (Et₃N) (2.0 eq)[1]

DMF (Solvent)[1]

Step-by-Step Methodology:

Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in

degassed DMF (5 mL/g substrate). Stir at room temperature for 15 minutes under Argon until

the solution turns yellow/orange, indicating the formation of the active Pd(0) species.

Coupling Reaction: Add 2-Chloropyrimidine, Acrylamide, and Et₃N to the catalyst mixture.

Heat the reaction to 100°C for 12 hours. Monitor conversion by TLC (10% MeOH in DCM).

Checkpoint: The intermediate formed is the unsaturated alkene (acrylamide derivative).[1]

Hydrogenation (One-Pot): Cool the mixture to RT. Transfer to a hydrogenation vessel.[1] Add

10% Pd/C (5 wt%).[1] Pressurize with H₂ (30 psi) and stir for 4 hours.

Mechanism:[3][4] This reduces the double bond to yield the saturated 2-
Pyrimidinepropanamide.[1]

Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced

pressure. Dilute the residue with Ethyl Acetate and wash with Brine (3x).[1] Dry the organic

layer over Na₂SO₄ and concentrate.[1]

Crystallization (Purification): Recrystallize the crude solid from Ethanol/Heptane (1:3).

Target Yield: 65-75%[1][2]

Purity: >98% (HPLC)[1]

Protocol 2: Downstream Application (Hofmann
Rearrangement)
To generate 2-(Pyrimidin-2-yl)ethanamine, a key pharmacophore for histamine analogs.[1][2]
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Preparation: Dissolve 2-Pyrimidinepropanamide (10 mmol) in 10% aqueous NaOH (20

mL). Cool to 0°C.[1]

Bromination: Add Bromine (Br₂, 10 mmol) dropwise, maintaining temperature <5°C. Stir for

30 mins.

Rearrangement: Heat the solution to 70°C for 1 hour. Evolution of CO₂ gas will be observed.

[1]

Isolation: Cool to RT. Extract with DCM (3x 20 mL). The amine product is in the organic layer.

[1]

Salt Formation: To stabilize the amine, treat the DCM layer with HCl in Dioxane to precipitate

the hydrochloride salt.

Quality Control & Analytical Parameters
To ensure the intermediate meets pharmaceutical standards (ICH Q7), the following QC

parameters must be validated.

Test Method Acceptance Criteria

Identification ¹H-NMR (DMSO-d₆)

Characteristic triplets at δ 2.6

(CH₂) and δ 3.0 (CH₂);

Pyrimidine protons δ 7.3, 8.[1]

[2]7.

Purity HPLC (C18 Column) > 98.0% (Area normalization)

Water Content Karl Fischer < 0.5% w/w

Residual Solvents GC-Headspace
DMF < 880 ppm, Ethanol <

5000 ppm

Heavy Metals ICP-MS
Pd < 10 ppm (Critical for API

precursors)

HPLC Method Parameters
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Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile

Gradient: 5% B to 95% B over 10 min.

Detection: UV @ 254 nm (Pyrimidine absorption max).[1]

Safety & Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen)

to prevent hydrolysis of the amide.

References
Pyrimidine Scaffolds in Medicinal Chemistry: Joule, J. A., & Mills, K. (2010).[5]Heterocyclic

Chemistry. 5th Ed.[1] Wiley.[1] (Foundational text on pyrimidine reactivity). [1]

Heck Coupling Methodologies for Heterocycles: Littke, A. F., & Fu, G. C. (2002). "Palladium-

catalyzed coupling reactions of aryl chlorides."[1][2] Angewandte Chemie International

Edition, 41(22), 4176-4211.[2] [1]

Hofmann Rearrangement Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).Organic

Chemistry. Oxford University Press.[1] (Standard protocols for amide-to-amine conversion).

Rosuvastatin Intermediate Context: Chaudhari, et al. (2015).[1][6][7] "Novel Process

Preparation of Rosuvastatins and their Intermediates." World Journal of Pharmaceutical

Research, 4(10).[6] (Contextualizes pyrimidine intermediates in statin synthesis). [1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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